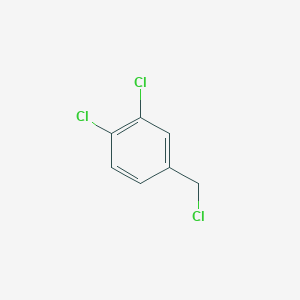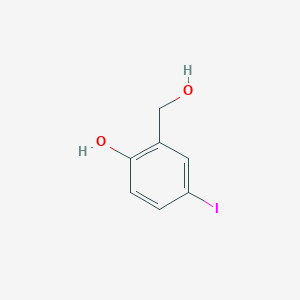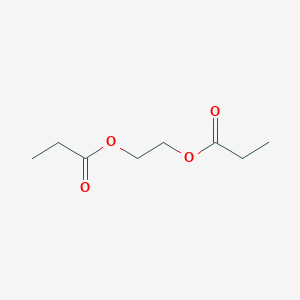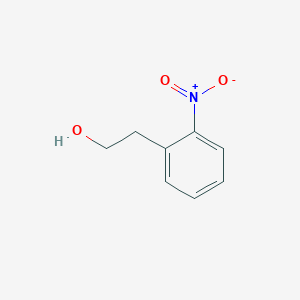
N-(2,3-二氢-1H-茚-2-基)乙酰胺
概述
描述
“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” is a chemical compound with the CAS Number: 13935-80-3 . It has a molecular weight of 175.23 . The IUPAC name for this compound is N-(2,3-dihydro-1H-inden-2-yl)acetamide .
Molecular Structure Analysis
The InChI code for “N-(2,3-Dihydro-1H-inden-2-yl)acetamide” is 1S/C11H13NO/c1-8(13)12-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3,(H,12,13) . The canonical SMILES structure is CC(=O)NC1CC2=CC=CC=C2C1 .Physical And Chemical Properties Analysis
“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” has a molecular weight of 175.23 g/mol . It has a computed XLogP3-AA value of 1.6 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The compound has a rotatable bond count of 1 . The topological polar surface area is 29.1 Ų . The compound has a complexity of 188 .科学研究应用
Anti-Cancer Activity
“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” has been found to have potent inhibitory activity against certain types of cancer cells. For instance, it has been shown to inhibit the growth of neuroglioma cells , a type of aggressive cancer in the central nervous system . The compound induces apoptosis (programmed cell death), thereby inhibiting the proliferation of these cells .
Anti-Melanoma Activity
The compound has also been found to have inhibitory activity against melanoma cell proliferation . This is achieved through the induction of apoptosis, which is a process that eliminates cancerous cells .
Anti-Colon Cancer Activity
“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” has been found to exert anti-proliferative effects against a broad spectrum of different types of tumor and could induce apoptosis of colon cancer cells via the signal transducer and activator of transcription 1 pathway . It has been suggested that this compound could be developed as a potential antitumor drug against colon cancer .
Cell Cycle Regulation
The compound has been found to affect the cell cycle , which is one of the major regulatory mechanisms of cell proliferation . By controlling the cell cycle, the compound can potentially treat diseases characterized by uncontrolled cell growth .
Apoptosis Induction
“N-(2,3-Dihydro-1H-inden-2-yl)acetamide” has been found to induce apoptosis , a process of programmed cell death . This is a crucial mechanism in the treatment of cancer, as it leads to the elimination of cancerous cells .
Potential Anti-HIV Activity
While not directly related to “N-(2,3-Dihydro-1H-inden-2-yl)acetamide”, it’s worth noting that certain indole derivatives (a class of compounds to which “N-(2,3-Dihydro-1H-inden-2-yl)acetamide” belongs) have been reported to have potential anti-HIV activity . This suggests that “N-(2,3-Dihydro-1H-inden-2-yl)acetamide” and similar compounds could potentially be explored for their anti-HIV properties.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound has a molecular weight of 17523 Da , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
Indole derivatives are known to have a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)12-11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBOEYUWFJGVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498854 | |
| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |
CAS RN |
13935-80-3 | |
| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13935-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,3-Dihydro-1H-inden-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70498854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)




![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)


![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)

